molecular formula C10H12Cl2FNO2S B12850921 n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide CAS No. 2794-56-1

n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide

Cat. No.: B12850921
CAS No.: 2794-56-1
M. Wt: 300.18 g/mol
InChI Key: CHCDXCVZZXLUDN-UHFFFAOYSA-N
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Description

n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, which is further connected to a 4-fluorobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n,n-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the sulfonamide group can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: New derivatives with different functional groups replacing the chloroethyl groups.

    Oxidation Reactions: Sulfoxides or sulfones.

    Reduction Reactions: Corresponding amines.

Scientific Research Applications

n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division.

    Biological Research: The compound is used to investigate the mechanisms of action of alkylating agents and their effects on cellular processes.

    Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.

Mechanism of Action

The mechanism of action of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide involves the alkylation of DNA. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.

Comparison with Similar Compounds

    n,n-Bis(2-chloroethyl)methylamine: Another alkylating agent with similar DNA-alkylating properties.

    n,n-Bis(2-chloroethyl)amine: Known for its use in chemical warfare and as a chemotherapeutic agent.

    n,n-Bis(2-chloroethyl)-p-toluenesulfonamide: Similar structure but with a toluenesulfonamide group instead of a fluorobenzenesulfonamide group.

Uniqueness: n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide is unique due to the presence of the fluorobenzenesulfonamide moiety, which can influence its reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated counterparts.

Properties

CAS No.

2794-56-1

Molecular Formula

C10H12Cl2FNO2S

Molecular Weight

300.18 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C10H12Cl2FNO2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8H2

InChI Key

CHCDXCVZZXLUDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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